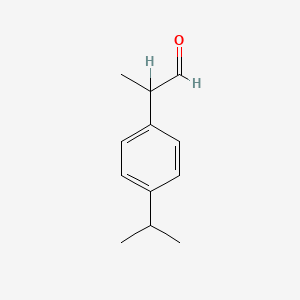

2-(4-Isopropylphenyl)propionaldehyde

Description

Significance in Organic Synthesis and Chemical Research

2-(4-Isopropylphenyl)propionaldehyde serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a reactive aldehyde group and an isopropyl-substituted phenyl ring, allows for its use as a building block in the creation of more complex molecules. chemimpex.com The presence of the aldehyde functional group is central to its reactivity, enabling it to participate in a variety of chemical transformations.

In the broader context of chemical research, this compound is of interest for the synthesis of various fine chemicals. chemimpex.com Its structural attributes make it a useful starting material or intermediate in multi-step synthetic pathways aimed at producing specialty chemicals with desired properties.

Overview of Prior Research Directions

Historically, research involving compounds structurally related to this compound has been extensive, particularly in the fragrance and flavor industries. A significant portion of the available literature focuses on a closely related but distinct compound, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, also known as cyclamen aldehyde. chemimpex.comechemi.comwikipedia.org

Research directly focused on this compound has been centered on its synthesis and its role as a precursor to other compounds. For instance, processes have been developed for the synthesis of related propionic acids, such as 2-(4-isopropylphenyl)propionic acid, starting from isopropylbenzene, which would involve intermediates like the title aldehyde. google.com The synthesis of related unsaturated aldehydes, such as 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde, through the cross aldol (B89426) condensation of p-isopropylbenzaldehyde and propionaldehyde (B47417), also provides insight into the chemical pathways relevant to this compound. researchgate.net

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C12H16O |

| Molecular Weight | 176.25 g/mol nih.gov |

| IUPAC Name | 2-(4-propan-2-ylphenyl)propanal nih.gov |

| CAS Number | 34291-99-1 nih.gov |

| Appearance | Data not available for the pure compound, though related compounds are colorless to pale yellow liquids. chemimpex.comnih.gov |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Synthesis

The synthesis of this compound can be achieved through various established organic chemistry methods. A common approach involves the oxidation of the corresponding alcohol, 2-(4-isopropylphenyl)propan-1-ol.

Another potential synthetic route is through the hydroformylation of 4-isopropylstyrene. This reaction, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the styrene (B11656) derivative.

Furthermore, the synthesis of structurally similar aldehydes provides a template for its preparation. For example, the synthesis of propionaldehyde itself can be accomplished by the oxidation of n-propyl alcohol using an oxidizing agent like potassium dichromate in the presence of sulfuric acid. orgsyn.org This general principle of alcohol oxidation is a fundamental and widely applicable method for aldehyde synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQUWQPXCQLTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865710 | |

| Record name | Benzeneacetaldehyde, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34291-99-1 | |

| Record name | 2-(4-Isopropylphenyl)propanaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34291-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isopropylphenyl)propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034291991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetaldehyde, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isopropylphenyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-ISOPROPYLPHENYL)PROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8U7B5H9FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The two principal routes for the production of 2-(4-isopropylphenyl)propionaldehyde are:

Crossed-Aldol Condensation and Catalytic Hydrogenation: This two-step process begins with the base-catalyzed reaction of 4-isopropylbenzaldehyde (B89865) and propanal to form an unsaturated aldehyde intermediate. This intermediate is then selectively hydrogenated to yield the final saturated aldehyde. chemicalbook.comwikipedia.org

Friedel-Crafts Reaction: This approach involves the direct alkylation or acylation of an aromatic substrate, such as isopropylbenzene, to introduce the desired propionaldehyde (B47417) side chain. chemicalbook.comnih.gov

Crossed-Aldol Condensation and Catalytic Hydrogenation

This widely used industrial method involves the initial condensation of 4-isopropylbenzaldehyde with propanal. The resulting α,β-unsaturated aldehyde, 2-methyl-3-(4-isopropylphenyl)-2-propenal, is then selectively hydrogenated to produce this compound. chemicalbook.comresearchgate.net

Reaction Conditions and Catalyst Systems

The success of this synthetic route hinges on carefully controlled reaction conditions and the selection of appropriate catalysts for both the condensation and hydrogenation steps.

Catalysts for Crossed-Aldol Condensation:

Acidic Catalysts: While basic catalysts are more common, acidic catalysts can also be employed for aldol (B89426) condensations. Functionalized MCM-41 with sulfonic acid groups has been explored for the condensation of 4-isopropylbenzaldehyde and propanal. researchgate.net

Basic Catalysts: Alkaline catalysts are frequently used to facilitate the initial condensation. These include:

Alkaline Earth Metal Oxides: Magnesium oxide (MgO) has demonstrated catalytic activity for this reaction. researchgate.net

Mixed Metal Oxides: Alumina-magnesia (Al₂O₃-MgO) mixed oxides have also been utilized. researchgate.net

Alkali Metal Hydroxides and Alkoxides: Potassium hydroxide (B78521) and sodium methoxide (B1231860) are effective homogeneous catalysts for this condensation. researchgate.net

Catalysts for Catalytic Hydrogenation:

The selective hydrogenation of the carbon-carbon double bond in the unsaturated aldehyde intermediate, while preserving the aldehyde group, is crucial. Commonly used catalyst systems include:

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the selective hydrogenation of α,β-unsaturated aldehydes to saturated aldehydes. rsc.org

Raney Nickel: This catalyst is also employed in the hydrogenation of the aldol product. researchgate.net

Ruthenium on Carbon (Ru/C): Ruthenium-based catalysts can also be utilized for this selective hydrogenation.

The choice of catalyst can significantly influence the selectivity and yield of the desired product. For instance, the presence of long-chain amines on the surface of platinum-cobalt (B8599474) nanocrystal catalysts has been shown to sterically hinder the adsorption of the C=C bond, thereby promoting the hydrogenation of the C=O bond, which is the opposite of the desired outcome for this specific synthesis. core.ac.uk

Optimization of Reaction Parameters

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully optimized.

| Parameter | Effect on Crossed-Aldol Condensation | Effect on Catalytic Hydrogenation |

| Temperature | Increasing temperature generally enhances the conversion of propanal. researchgate.net Studies have explored ranges from 120-190 °C. researchgate.net | Hydrogenation is often carried out under milder conditions to maintain selectivity. |

| Pressure | The condensation is typically performed at atmospheric pressure. | Hydrogen pressure is a key parameter in catalytic hydrogenation, influencing reaction rate and selectivity. |

| Molar Ratios | An excess of 4-isopropylbenzaldehyde to propanal can improve the selectivity towards the desired cross-condensation product by minimizing the self-condensation of propanal. researchgate.net | The molar ratio of substrate to hydrogen will affect the reaction kinetics. |

| Solvent Effects | Nonpolar solvents such as cyclohexane (B81311) and benzene (B151609) have been shown to be favorable for the conversion of propanal and the selectivity of the desired unsaturated aldehyde intermediate. researchgate.net Toluene has also been identified as a suitable solvent. researchgate.net | The choice of solvent can influence catalyst activity and selectivity. |

Strategies for Selectivity Control and Side Product Minimization

A significant challenge in the crossed-aldol condensation route is the self-condensation of propanal, which leads to the formation of the undesired side product, 2-methylpent-2-enal. researchgate.netresearchgate.net

Several strategies are employed to mitigate this issue:

Control of Reagent Addition: Dropwise or slow addition of propanal to the reaction mixture containing 4-isopropylbenzaldehyde and the catalyst can help to maintain a low concentration of propanal, thereby suppressing its self-condensation. researchgate.net

Molar Ratio Adjustment: As previously mentioned, using an excess of 4-isopropylbenzaldehyde shifts the equilibrium towards the formation of the desired cross-condensation product. researchgate.net

Catalyst Selection: The choice of catalyst and its properties, such as basicity, can influence the relative rates of the desired cross-condensation and the undesired self-condensation reactions. researchgate.net

Friedel-Crafts Reaction Approaches

An alternative synthetic strategy for this compound involves the use of Friedel-Crafts reactions. chemicalbook.comnih.gov This method directly attaches a functionalized three-carbon chain to the aromatic ring of isopropylbenzene.

Alkylation/Acylation with Specific Catalysts

The Friedel-Crafts reaction, a cornerstone of organic synthesis, can be adapted in a few ways for this purpose. wikipedia.orgnumberanalytics.com The reaction typically involves an electrophilic aromatic substitution where an alkyl or acyl group is attached to an aromatic ring. nih.gov

Catalysts for Friedel-Crafts Reactions:

The choice of Lewis acid catalyst is critical for the success of these reactions.

Tin Tetrachloride (SnCl₄): This Lewis acid can be used to catalyze Friedel-Crafts reactions. nih.gov

Titanium Tetrachloride (TiCl₄): Titanium tetrachloride is a versatile Lewis acid catalyst used in both Friedel-Crafts acylation and alkylation reactions. chemicalbook.comrsc.orgrsc.org It can be used in conjunction with boron trifluoride etherate. chemicalbook.com One specific approach involves the reaction of isopropylbenzene with 2-methylpropenal diacetate in the presence of titanium tetrachloride. chemicalbook.com

Subsequent Transformations and Hydrolysis Steps

In many synthetic sequences that proceed via a nitrile intermediate, specifically 2-(4-isopropylphenyl)propionitrile, the final step involves transformation of the nitrile group. The most common transformation is hydrolysis to a carboxylic acid, although partial reduction can yield the desired aldehyde.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry and can be catalyzed by either acid or base. pressbooks.publibretexts.org The reaction typically proceeds in two stages: the initial hydrolysis yields an amide, which is then further hydrolyzed to a carboxylic acid (or its salt). byjus.com

Acid-Catalyzed Hydrolysis: In the presence of an acid like hydrochloric acid (HCl) and water, the nitrile is heated to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.orgyoutube.com This leads to the formation of a protonated amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. pressbooks.publibretexts.org

Reaction: CH₃CH(C₆H₄-4-iPr)CN + 2H₂O + HCl → CH₃CH(C₆H₄-4-iPr)COOH + NH₄Cl

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, such as sodium hydroxide, also yields the carboxylic acid, but in the form of its carboxylate salt. youtube.com The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly, and subsequent steps lead to the formation of an amide intermediate, which is then hydrolyzed to the carboxylate. youtube.com Acidification of the salt in a separate workup step is required to obtain the free carboxylic acid.

Reaction Step 1: CH₃CH(C₆H₄-4-iPr)CN + NaOH + H₂O → CH₃CH(C₆H₄-4-iPr)COONa + NH₃

To obtain the target aldehyde, this compound, from the nitrile intermediate, a milder reduction is necessary. The use of a reducing agent like Diisobutylaluminium hydride (DIBAL-H) allows for the conversion of the nitrile to an aldehyde. pressbooks.publibretexts.org This reaction is typically carried out at low temperatures to prevent over-reduction to the primary amine. libretexts.org

Multi-Step Approaches Analogous to Industrial Syntheses (e.g., Ibuprofen-like Routes)

A well-documented synthetic pathway for 2-arylpropionic acids, such as ibuprofen (B1674241), can be adapted to produce this compound. google.com This multi-step process begins with a substituted benzene and involves the sequential formation of a benzyl (B1604629) chloride, a phenylacetonitrile, and an alkylated nitrile, which is then converted to the final product. google.com By starting with isopropylbenzene instead of isobutylbenzene, the same synthetic logic can be applied to generate the desired isopropylphenyl structure. google.com

Chloromethylation and Cyanide Substitution Sequences

The initial phase of this synthetic route involves introducing a cyanomethyl group onto the aromatic ring.

Chloromethylation: The first step is the chloromethylation of isopropylbenzene. This reaction is typically carried out under standard chloromethylation conditions, reacting the starting benzene derivative with a chloromethyl ether in the presence of an acid or an acidic metal salt catalyst. google.com This introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring, primarily at the para position, to form 1-(chloromethyl)-4-isopropylbenzene.

Cyanide Substitution: The resulting benzyl chloride derivative is then converted to the corresponding phenylacetonitrile. This is achieved by reacting it with a cyanide salt, such as sodium cyanide. The use of a phase-transfer catalyst can enhance the reaction rate and yield. google.com This nucleophilic substitution reaction replaces the chloride with a cyanide group, yielding (4-isopropylphenyl)acetonitrile.

Alkylation and Nitrile Hydrolysis/Reduction Steps

The final steps involve introducing the α-methyl group and converting the nitrile to the aldehyde.

Alkylation: The (4-isopropylphenyl)acetonitrile produced in the previous step is alkylated to introduce a methyl group on the carbon adjacent to the nitrile. This is typically done by treating the nitrile with a strong base to form a carbanion, which then reacts with a methylating agent like methyl iodide. This step forms 2-(4-isopropylphenyl)propionitrile.

Nitrile Transformation: As described previously (Section 2.1.2.2), the resulting 2-(4-isopropylphenyl)propionitrile can be transformed into the target aldehyde. While complete hydrolysis yields the carboxylic acid (2-(4-isopropylphenyl)propionic acid), a controlled reduction with a reagent such as DIBAL-H will furnish this compound. pressbooks.publibretexts.org

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. oatext.comscispace.com The technology utilizes the ability of polar molecules and ions to convert electromagnetic energy into heat. oatext.com This rapid, direct heating can significantly reduce reaction times from hours to minutes. scispace.com

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the provided literature, the principles of MAOS can be applied to various steps in its synthesis. For example, the nitrile hydrolysis or the cyanide substitution step could be significantly optimized. Studies on related syntheses have shown remarkable enhancements; for instance, in the production of a derivative of 𝛽-(3,4-dihydroxyphenyl)-𝛼-hydroxypropanoate, microwave irradiation reduced the reaction time for the final esterification step from 10 hours to just 25 minutes, while increasing the yield. scispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions in a Related Synthesis Data adapted from a study on a multi-step synthesis where microwave heating was applied. scispace.com

| Reaction Step | Heating Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Esterification | Conventional | 10 hours | 75.6 |

| Microwave | 25 minutes | 87.1 |

Applying this technology to the synthesis of this compound could offer similar advantages, making the process faster and more efficient. scholarsresearchlibrary.com

Advanced Synthetic Strategies for this compound

Beyond classical multi-step syntheses, advanced strategies focus on improving efficiency and controlling stereochemistry.

Chiral Synthesis Approaches

The molecule this compound possesses a stereocenter at the carbon atom alpha to the carbonyl group. This means it can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical and fragrance applications, it is common for one enantiomer to have the desired biological or olfactory activity, while the other may be less active or possess different properties. nih.gov Therefore, developing methods for chiral synthesis to produce a single enantiomer is of significant interest.

Several general strategies for asymmetric synthesis can be envisioned:

Use of Chiral Catalysts: A prochiral starting material could be converted to the chiral aldehyde using a chiral catalyst. For example, the asymmetric hydroformylation of 4-isopropylstyrene using a transition metal complex with chiral ligands could potentially yield one enantiomer of the product preferentially.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent stereoselective reaction. For instance, a derivative of (4-isopropylphenyl)acetic acid could be attached to a chiral auxiliary, followed by methylation at the alpha position. Subsequent removal of the auxiliary would yield the chiral product.

Enantioselective Alkylation: Direct enantioselective alkylation of an enolate derived from a (4-isopropylphenyl)acetaldehyde derivative using a chiral phase-transfer catalyst or a chiral base could install the α-methyl group stereoselectively.

One established method for creating chiral centers involves the use of chiral organoborane reagents. york.ac.uk For example, chiral allyldialkylboranes, derived from enantiomerically pure α-pinene, react with aldehydes to produce homoallylic alcohols with high enantiomeric excess. york.ac.uk While this demonstrates a reaction of an aldehyde, the underlying principle of using chiral reagents to induce stereochemistry is a cornerstone of modern asymmetric synthesis. mdpi.com

Asymmetric Hydrogenation of Precursors (e.g., α,β-Unsaturated Carboxylic Acids)

A primary route to obtaining this compound involves the hydrogenation of unsaturated precursors. One industrial process involves the selective hydrogenation of 2-methyl-3-(4-isopropylphenyl)-2-propenal, the unsaturated aldehyde formed from the condensation of 4-isopropylbenzaldehyde and propanal. chemicalbook.comwikipedia.org This step requires a catalyst, such as palladium on alumina, to reduce the carbon-carbon double bond while preserving the aldehyde functional group. chemicalbook.com

Another advanced strategy employs the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid, (E)-3-(4-isopropylphenyl)-2-methyl acrylic acid. researchgate.net This method is a cornerstone of modern chiral synthesis, as the resulting chiral carboxylic acid can be a precursor to the target aldehyde. Catalytic hydrogenation is recognized as a vital process in green chemistry for its ability to improve atom economy and reduce waste. jocpr.com The hydrogenation of α,β-unsaturated carboxylic acids over palladium catalysts is of particular interest, often utilizing a chiral modifier to induce enantioselectivity. numberanalytics.com

Enantioselective Catalysis (e.g., Ruthenium-Based Systems, Atropisomeric Diphosphine Ligands)

Achieving high enantioselectivity in the synthesis of this compound relies heavily on the use of chiral catalysts. cardiff.ac.uk Ruthenium-based systems are particularly effective for the asymmetric hydrogenation of various functional groups. Commercially available catalysts such as (R/S)-RuCl[(p-cymene)(BINAP)]Cl have demonstrated high efficiency in the asymmetric hydrogenation of related vinyl ethers, providing a pathway to chiral ether compounds. rsc.org BINAP is a well-known atropisomeric diphosphine ligand, whose chiral structure is crucial for directing the stereochemical outcome of the reaction.

While direct enantioselective catalysis to the aldehyde is a subject of ongoing research, significant insights can be drawn from the synthesis of its corresponding acid, ibuprofen. The BHC Company's green synthesis of ibuprofen, for instance, utilizes a Raney nickel catalyst for a hydrogenation step. rsc.org For the carbonylation of the precursor alcohol to the acid, palladium catalysts complexed with phosphine (B1218219) ligands are employed. rsc.orggoogle.comgoogleapis.com These catalytic systems highlight the importance of transition metals in achieving efficient and selective transformations.

Table 1: Examples of Catalytic Systems in the Synthesis of this compound and Related Precursors

| Reaction Type | Catalyst System | Precursor | Product | Reference |

|---|---|---|---|---|

| Selective Hydrogenation | Palladium-Alumina | 2-Methyl-3-(4-isopropylphenyl)-2-propenal | This compound | chemicalbook.com |

| Asymmetric Hydrogenation | Ruthenium/Diphosphine (e.g., BINAP) | α,β-Unsaturated Esters/Acids | Chiral Saturated Esters/Acids | rsc.org |

| Hydrogenation (Reduction) | Raney Nickel | 4-Isobutylacetophenone | 1-(4-isobutylphenyl)ethanol | rsc.org |

| Carbonylation | Palladium Halide Complex with Triorganophosphine | 1-(4-isobutylphenyl)ethanol | 2-(4-isobutylphenyl)propionic acid | google.comgoogleapis.com |

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis results in a racemic mixture (an equal mix of both enantiomers), chiral resolution is required to separate them. wikipedia.org This is a critical process for producing optically active compounds. wikipedia.org

Common methods include:

Crystallization of Diastereomeric Salts : This classic technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. nsf.govnih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nsf.gov This technique has been successfully applied to separate the enantiomers of related nitro-substituted propranolol. nih.gov

Enzymatic Resolution : Enzymes can exhibit high enantioselectivity. For the related compound ibuprofen, lipase (B570770) from Candida cylindracea has been used to selectively esterify the S(+)-enantiomer from a racemic mixture, leaving the R(-)-enantiomer unreacted. nih.gov This method is highly effective, with the enzyme showing a clear preference for one enantiomer in a microemulsion system. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate hazardous substances, are highly relevant to the synthesis of this compound and its derivatives. ijsrch.comccchwc.edu.hknih.gov

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com The synthesis of ibuprofen provides a landmark case study in the application of this principle.

The original synthesis developed by the Boots Pure Drug Company involved six steps and had a low atom economy of about 40%, generating significant chemical waste. numberanalytics.comugal.ro In contrast, the greener BHC process involves only three steps and achieves a much higher atom economy of 77%, which can approach 100% if the acetic acid byproduct is recovered and utilized. ugal.ro This streamlined process drastically reduces waste. ccchwc.edu.hkugal.ro The BHC route uses anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent, which minimizes aqueous salt waste. chemistryforsustainability.org

Table 2: Comparison of Ibuprofen Synthesis Routes - Atom Economy

| Synthetic Route | Number of Steps | Atom Economy | Key Features | Reference |

|---|---|---|---|---|

| Boots (Traditional) | 6 | ~40% | Use of stoichiometric reagents (e.g., AlCl₃), substantial inorganic salt waste. | numberanalytics.comugal.ro |

| BHC (Green) | 3 | 77-90% | Catalytic steps, recyclable catalyst (HF), minimal waste, acetic acid as the only major byproduct. | ugal.rochemistryforsustainability.org |

Development of Recyclable Catalyst Systems

The development of recyclable catalysts is crucial for sustainable chemical manufacturing, reducing both cost and environmental impact. ucl.ac.uk

In the greener BHC synthesis of ibuprofen, the hydrogen fluoride used in the first step acts as both a catalyst and a solvent and can be recovered and reused with high efficiency. chemistryforsustainability.orgucl.ac.uk Similarly, the Raney nickel hydrogenation catalyst used in the second step is also recycled. ijsrch.com

In the subsequent carbonylation step to produce the carboxylic acid, methods have been developed to recycle the palladium catalyst. One patented process describes how the palladium complex catalyst can be precipitated from the organic phase of the reaction mixture after completion, collected in a substantially pure form, and recycled directly back into the reactor. google.comgoogleapis.com This avoids the need for complex purification or regeneration steps. Furthermore, research into novel catalyst supports, such as CO₂-responsive polymers for ruthenium nanoparticles, offers advanced strategies for creating easily separable and recyclable catalytic systems for hydrogenation reactions. nih.gov

Catalysis in this compound Synthesis

Catalysis is fundamental to the modern synthesis of this compound and its precursors, enabling efficiency, selectivity, and adherence to green chemistry principles.

The synthesis pathway often begins with a condensation reaction, for example, an alkaline-catalyzed aldol condensation between 4-isopropylbenzaldehyde and propanal to create an α,β-unsaturated aldehyde. chemicalbook.com

The most critical subsequent step is typically hydrogenation. For the selective hydrogenation of the C=C double bond in the unsaturated aldehyde precursor, a palladium-on-alumina catalyst is effective. chemicalbook.com For the asymmetric hydrogenation of a related α,β-unsaturated acid, chiral ruthenium-diphosphine complexes are state-of-the-art. researchgate.net The BHC process for the related acid, ibuprofen, famously replaced the stoichiometric Lewis acid (AlCl₃) in the initial Friedel-Crafts step with a catalytic amount of recyclable hydrogen fluoride. ugal.ro This was followed by a hydrogenation step using a recyclable Raney nickel catalyst and a final carbonylation step using a recyclable palladium catalyst. google.comgoogleapis.comijsrch.com The choice of catalyst is therefore paramount in defining the efficiency and environmental footprint of the entire synthetic route.

Homogeneous and Heterogeneous Catalysis Investigations

The synthesis of this compound can be effectively achieved through both homogeneous and heterogeneous catalytic routes. A prominent method involves a two-step process initiated by the aldol condensation of p-isopropylbenzaldehyde and propionaldehyde, followed by selective hydrogenation.

Research into the cross-aldol condensation step has demonstrated the efficacy of solid base catalysts, representing a form of heterogeneous catalysis. In one study, various alkaline earth metal oxides (MgO, CaO, SrO, BaO) and Al₂O₃-MgO mixed oxides were investigated for the condensation reaction. The catalytic activity was found to correlate directly with the basicity of the catalysts. This reaction is typically followed by a hydrogenation step to produce the final saturated aldehyde.

Another significant industrial pathway for aldehyde synthesis is hydroformylation, a homogeneous catalytic process that adds a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. acs.org For this compound, the precursor would be 4-isopropylstyrene. Rhodium-based catalysts, often modified with phosphine or phosphite (B83602) ligands, are widely used for their high efficiency under mild conditions. acs.orgscilit.com A key challenge in the hydroformylation of styrene (B11656) derivatives is controlling regioselectivity to favor the branched aldehyde (like this compound) over the linear isomer. The choice of ligand and reaction conditions plays a crucial role in directing the outcome. nih.gov While homogeneous catalysts offer high activity and selectivity, their separation from the product can be challenging. rsc.org To address this, strategies combining homogeneous reactions with heterogeneous separation have been developed, such as using tunable solvents. nih.gov

The Wacker-Tsuji oxidation offers another potential route, where an olefin is oxidized to a carbonyl compound using a palladium catalyst. wikipedia.orgnih.gov While this reaction typically yields ketones, specific ligand systems and conditions can be employed to achieve anti-Markovnikov oxidation, leading to the formation of an aldehyde. princeton.edu

| Catalyst | Reactants | Temperature (°C) | Yield of Unsaturated Aldehyde (%) | Notes |

| Solid Bases | p-Isopropylbenzaldehyde, Propanal | 100 | 45 | Homogeneous catalysis with H₂SO₄ yielded 15%. Propanal was added dropwise to prevent self-condensation. |

This table summarizes findings from a study on the aldol condensation to form the precursor to this compound, highlighting the yield under specific catalytic conditions.

Phase-Transfer Catalysis in Aldehyde Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov The catalyst, often a quaternary ammonium salt, transports an ionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. scilit.comnih.gov This methodology can enhance reaction rates, improve yields, and eliminate the need for harsh solvents. nih.gov

In the context of producing aromatic aldehydes like this compound, PTC can be applied to the alkylation of a benzene derivative. A patented process describes the reaction of an alkyl-substituted benzene, such as a cumene (B47948) derivative, with an alkyl aldehyde like propanal. princeton.edu The reaction is conducted under alkaline conditions in the presence of a phase-transfer catalyst, specifically a tetraalkylammonium halide. This approach enables the C-C bond formation required to construct the aldehyde's carbon skeleton.

Key Components in PTC Synthesis of Aromatic Aldehydes princeton.edu

| Component | Role | Example |

| Aromatic Substrate | Provides the isopropylphenyl group | Isopropylbenzene derivative |

| Alkyl Aldehyde | Provides the propionaldehyde backbone | Propanal |

| Base | Creates the reactive species | Alkaline conditions |

| Phase-Transfer Catalyst | Facilitates inter-phase reaction | Tetraalkylammonium halide |

| Solvent System | Biphasic (e.g., organic/aqueous) | Not specified |

This interactive table outlines the general components used in the phase-transfer catalysis approach to synthesizing aromatic aldehydes. princeton.edu

Organocatalytic Applications in Aldehyde Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis, offering metal-free alternatives for a wide range of transformations. For aldehydes, a primary mode of activation is through the formation of a transient enamine intermediate with a chiral secondary amine catalyst (e.g., a proline derivative). rsc.orgnih.gov This enamine is more nucleophilic than the aldehyde itself and can undergo various asymmetric transformations.

The synthesis of α-branched aldehydes like this compound is a key area where organocatalysis has been applied. Specifically, the asymmetric α-arylation of aldehydes represents a direct method for creating the crucial C(sp²)-C(sp³) bond. wikipedia.orgprinceton.edu This transformation, however, can be challenging. nih.gov Research has shown that combining enamine catalysis with other catalytic cycles, such as transition metal catalysis, can enable these difficult reactions. nih.gov For instance, the merger of copper catalysis and amine catalysis has been developed for the cross-coupling of aldehydes with boronic acids. nih.gov

Furthermore, transformations of existing α-branched aldehydes are also amenable to organocatalysis. Studies on 2-phenylpropanal, a close analog of the target compound, have investigated enantioselective α-chlorination using aminocatalysts. While these reactions can proceed in good yields, achieving high enantioselectivity can be difficult due to challenges in controlling the E/Z geometry of the enamine intermediate. Organocatalysis is also employed in cross-aldol reactions where α-branched aldehydes can act as either donors or acceptors, allowing for the construction of more complex molecular architectures with high stereocontrol.

These organocatalytic methods are crucial for accessing chiral building blocks and demonstrate the versatility of small molecule catalysts in manipulating aldehyde structures for various synthetic applications. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 4 Isopropylphenyl Propionaldehyde

Reactions of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack, and a labile C-H bond that is readily oxidized.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. vaia.com For 2-(4-isopropylphenyl)propionaldehyde, this reaction yields 2-(4-isopropylphenyl)propionic acid, a compound structurally analogous to the nonsteroidal anti-inflammatory drug ibuprofen (B1674241). The presence of the hydrogen atom on the carbonyl carbon makes aldehydes particularly susceptible to oxidation. orgoreview.com

The reaction typically proceeds through the formation of a hydrate (B1144303) intermediate (a geminal diol) upon addition of water to the carbonyl group. orgoreview.com This intermediate is then oxidized by the reagent in a manner similar to the oxidation of a primary alcohol. orgoreview.com A wide array of oxidizing agents can accomplish this conversion, ranging from strong, chromium-based reagents to milder, more selective systems. organic-chemistry.orgchemistrysteps.com Common laboratory reagents include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ or dichromates). orgoreview.comlibretexts.org For instance, a synthetic route to an ibuprofen analog involves the oxidation of the corresponding aldehyde with KMnO₄. pugetsound.edu Other effective reagents include Oxone, sodium perborate, and systems catalyzed by N-hydroxyphthalimide (NHPI) under aerobic conditions. organic-chemistry.org

Table 1: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent/System | Conditions | Characteristics | Citation |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Hot, alkaline | Strong, effective oxidant; can cleave other bonds under harsh conditions. | orgoreview.com |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | Common, high-yielding, but uses toxic chromium. | libretexts.org |

| Sodium Perborate (NaBO₃) | Acetic acid | Effective for aromatic aldehydes. | organic-chemistry.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions | A valuable alternative to metal-mediated oxidations. | organic-chemistry.org |

The aldehyde group can be readily reduced to a primary alcohol. chemguide.co.uk The reduction of this compound produces 2-(4-isopropylphenyl)propan-1-ol. sigmaaldrich.comsigmaaldrich.com This transformation is most commonly achieved using complex metal hydrides, which act as a source of the hydride ion (H⁻). science-revision.co.ukchemistrysteps.com

The most frequently used reagents for this purpose in a laboratory setting are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). chemguide.co.uklibretexts.org Sodium borohydride is a milder, safer reagent that can be used in protic solvents like water or alcohols. chemguide.co.uk Lithium aluminium hydride is a much more powerful reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an acidic or aqueous workup to yield the alcohol. chemistrysteps.compressbooks.pub

Table 2: Common Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reagent | Solvent | Characteristics | Citation |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcohols, Water | Mild, selective for aldehydes and ketones, safe to handle. | science-revision.co.uklibretexts.org |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether, THF | Very powerful, reduces most carbonyl-containing functional groups, moisture-sensitive. | chemguide.co.ukchemistrysteps.comlibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can also reduce other sites of unsaturation (e.g., C=C bonds). | science-revision.co.uk |

The electrophilic carbon of the aldehyde's carbonyl group is a prime target for a wide range of nucleophiles. A classic and synthetically valuable example is the Grignard reaction. pressbooks.publeah4sci.com Grignard reagents (R-MgX) behave as potent carbon-based nucleophiles (carbanions). leah4sci.comlibretexts.org

When this compound reacts with a Grignard reagent, the nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. libretexts.org This addition breaks the C=O pi bond, creating a magnesium alkoxide intermediate. Subsequent protonation with a dilute acid yields a secondary alcohol. pressbooks.publibretexts.org The specific secondary alcohol formed depends on the R-group of the Grignard reagent used. For example, reaction with methylmagnesium bromide would yield 3-(4-isopropylphenyl)butan-2-ol. This reaction is a powerful tool for building more complex molecular skeletons. masterorganicchemistry.com

Table 3: Examples of Grignard Reactions with this compound

| Grignard Reagent | Chemical Formula | Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 3-(4-Isopropylphenyl)butan-2-ol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 4-(4-Isopropylphenyl)pentan-3-ol |

Aldehydes react with primary amines (R-NH₂) to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). When the amine is aromatic, these products are commonly referred to as Schiff bases. wjpsonline.comresearchgate.net The formation of a Schiff base from this compound is a condensation reaction that proceeds in two main steps. researchgate.net

The first step is a nucleophilic addition of the amine's nitrogen atom to the aldehyde's carbonyl carbon, which forms a tetrahedral intermediate called a carbinolamine. researchgate.net In the second step, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. researchgate.netresearchgate.net This reaction is often catalyzed by a small amount of acid and is typically reversible. Schiff bases are versatile intermediates in organic synthesis and can form stable complexes with various metals. nih.gov

Table 4: Schiff Base Formation with this compound

| Primary Amine | Chemical Formula | Resulting Schiff Base (Imine) Name |

|---|---|---|

| Aniline | C₆H₅NH₂ | N-Phenyl-1-(4-isopropylphenyl)propan-1-imine |

| Benzylamine | C₆H₅CH₂NH₂ | N-Benzyl-1-(4-isopropylphenyl)propan-1-imine |

Advanced Functionalization Strategies

Beyond the reactivity of the aldehyde group, the aromatic ring offers sites for further modification, enabling the synthesis of more complex polysubstituted aromatic compounds.

Achieving regioselective substitution on an already substituted benzene (B151609) ring is a significant challenge in synthesis. The isopropyl group on this compound is an ortho, para-director for standard electrophilic aromatic substitution. Since the para position is already occupied by the propanal substituent, electrophiles would preferentially add to the positions ortho to the isopropyl group. However, more advanced strategies offer greater control and versatility.

Directed ortho-Metalation (DoM) is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.org A DMG, which typically contains a heteroatom with a lone pair, coordinates to a strong organolithium base (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position on the ring. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with a wide variety of electrophiles. However, a free aldehyde group is incompatible with this reaction as it would be readily attacked by the organolithium base. chem-station.com To overcome this, the aldehyde can be protected in situ, for example, by reacting it with a deprotonated chelating diamine. This temporary protection allows the ortho-lithiation to proceed, after which the aldehyde can be regenerated. chem-station.com

Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki, Heck, and Negishi couplings, have revolutionized the formation of carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically couple an organometallic reagent with an organic halide or triflate. libretexts.org To apply this to this compound, the aromatic ring would first need to be halogenated (e.g., brominated or iodinated). The resulting aryl halide could then participate in a cross-coupling reaction. For instance, a Suzuki coupling with an arylboronic acid could introduce a new aryl group onto the ring, creating a biaryl structure. libretexts.org These methods are highly valued for their broad functional group tolerance and reliability. wikipedia.org

Table 5: Summary of Advanced Aromatic Functionalization Strategies

| Strategy | Description | Requirement for Aldehyde | Example Application | Citation |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Lithiation at the position ortho to a directing group, followed by reaction with an electrophile. | The aldehyde must be protected in situ to prevent reaction with the organolithium base. | Introduction of a hydroxyl or carboxyl group at the ortho position. | wikipedia.orgchem-station.com |

Halogenation Techniques and Aldehyde Protection Strategies

The modification and functionalization of this compound, or its precursors, often require strategic chemical manipulations. Key among these are halogenation at the α-carbon and the protection of the aldehyde group to prevent unwanted side reactions.

Halogenation Techniques

The introduction of a halogen atom at the carbon adjacent to the carbonyl group (the α-carbon) of an aldehyde can be achieved under either acidic or basic conditions, with each method proceeding through a distinct mechanism and yielding different outcomes.

Acid-Catalyzed Halogenation : In the presence of an acid catalyst (e.g., acetic acid), aldehydes undergo halogenation with chlorine, bromine, or iodine. openstax.orgchemistrysteps.com The reaction proceeds through an enol intermediate. The mechanism involves the initial protonation of the carbonyl oxygen, which facilitates the tautomerization to the corresponding enol. jove.com This enol, with its electron-rich C=C double bond, then acts as a nucleophile, attacking the electrophilic halogen molecule (e.g., Br₂). jove.com A subsequent deprotonation yields the α-halogenated aldehyde. A key feature of the acid-catalyzed method is that it generally stops after a single halogenation. The introduction of the first electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making further protonation and subsequent enol formation less favorable. jove.com Kinetic studies show that the rate-limiting step is the formation of the enol, and the reaction rate is independent of the halogen concentration. openstax.org

Base-Promoted Halogenation : When a base is used, halogenation proceeds via an enolate intermediate. chemistrysteps.comjove.com The base abstracts the acidic α-proton to form a nucleophilic enolate, which then attacks the halogen. jove.com Unlike the acid-catalyzed process, base-promoted halogenation is difficult to control at the monosubstitution stage. The electron-withdrawing nature of the newly introduced halogen increases the acidity of the remaining α-protons, making the mono-halogenated product more reactive towards enolization and further halogenation than the starting material. chemistrysteps.comjove.com This typically leads to polyhalogenated products.

Interactive Table: Comparison of Halogenation Methods

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

| Catalyst | Acid (e.g., H₃O⁺, CH₃COOH) | Base (e.g., OH⁻, RO⁻) |

| Key Intermediate | Enol | Enolate |

| Extent of Halogenation | Typically stops at mono-halogenation | Difficult to stop; often leads to poly-halogenation |

| Rate-Limiting Step | Enol formation | Enolate formation |

| Suitability for this compound | Suitable for controlled mono-halogenation at C2 | Would likely lead to di-halogenation if excess halogen is present |

Aldehyde Protection Strategies

In multi-step syntheses, it is often necessary to "protect" the reactive aldehyde group to prevent it from reacting with nucleophiles or strong bases intended for another part of the molecule. libretexts.orgjove.com The most common and effective strategy for protecting aldehydes is their conversion into acetals. chemistrysteps.com

Acetals are formed by reacting the aldehyde with two equivalents of an alcohol or, more commonly, one equivalent of a diol (like ethane-1,2-diol) in the presence of an acid catalyst. chemistrysteps.compearson.com This reaction is reversible. The resulting cyclic acetals are stable in neutral and strongly basic or nucleophilic environments, effectively masking the aldehyde's reactivity. libretexts.org Once the desired chemical transformation elsewhere in the molecule is complete, the aldehyde functionality can be easily restored by treating the acetal (B89532) with aqueous acid (hydrolysis). chemistrysteps.com

Mechanistic Investigations of this compound Reactions

The synthesis and transformation of this compound are underpinned by fundamental organic reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and maximizing product yields.

Elucidation of Aldol (B89426) Condensation Mechanisms

This compound is commercially synthesized via a two-step process that begins with a crossed-aldol condensation. This reaction does not produce the target aldehyde directly but rather its unsaturated precursor, 3-(4-isopropylphenyl)-2-methyl-acrylaldehyde .

The reaction is a base-catalyzed condensation between 4-isopropylbenzaldehyde (B89865) and propanal . youtube.com A critical aspect of this pairing is that 4-isopropylbenzaldehyde has no α-hydrogens and therefore cannot form an enolate. It can only function as the electrophilic acceptor of a nucleophile. youtube.com Propanal, having two acidic α-hydrogens, is readily converted into the nucleophilic enolate. This directed reaction prevents the formation of a complex mixture of products that often plagues crossed-aldol reactions where both partners can enolize.

The mechanism proceeds through the following steps:

Enolate Formation : A base (e.g., NaOH or KOH) abstracts an acidic α-proton from propanal to form a resonance-stabilized enolate ion. youtube.com

Nucleophilic Attack : The α-carbon of the propanal enolate attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is protonated by a protic solvent (like water), yielding a β-hydroxy aldehyde, the initial aldol addition product.

Dehydration : Under the reaction conditions, especially with heating, this aldol addition product readily undergoes dehydration. An α-proton is removed by a base, and the β-hydroxyl group is eliminated as a water molecule to form a stable, conjugated C=C double bond. This yields the final condensation product, 3-(4-isopropylphenyl)-2-methyl-acrylaldehyde. youtube.com

The primary competing reaction is the self-aldol condensation of propanal, which can produce 2-methyl-2-pentenal. researchgate.net Reaction conditions are therefore optimized to favor the cross-condensation pathway.

Mechanistic Aspects of Hydrogenation Processes

The conversion of the α,β-unsaturated aldehyde, 3-(4-isopropylphenyl)-2-methyl-acrylaldehyde, to the final saturated product, this compound, is achieved through selective hydrogenation. This step requires the reduction of the carbon-carbon double bond (C=C) while leaving the carbon-oxygen double bond (C=O) intact.

Achieving this selectivity is a significant challenge in catalysis. The choice of metal catalyst is paramount.

Catalyst Selectivity : Different metals exhibit distinct selectivities. Palladium (Pd) catalysts, for instance, are highly active and strongly favor the hydrogenation of the C=C bond over the C=O bond. acs.org In contrast, ruthenium (Ru) and platinum (Pt) catalysts can be tuned to favor C=O reduction, although conditions can also be optimized for C=C hydrogenation. acs.orgnih.gov For the synthesis of this compound, a catalyst with high selectivity for C=C reduction, such as palladium on carbon (Pd/C), is typically employed.

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves:

Adsorption : Both hydrogen (H₂) and the unsaturated aldehyde adsorb onto the surface of the metal catalyst.

Hydrogen Dissociation : The H-H bond is cleaved, and hydrogen atoms bind to the metal surface.

Hydrogen Transfer : The adsorbed aldehyde coordinates to the metal. Selectivity is often dictated by the mode of coordination. Adsorption primarily through the C=C bond facilitates the stepwise addition of two hydrogen atoms across the double bond. After the addition, the resulting saturated aldehyde desorbs from the surface.

Transfer hydrogenation, which uses hydrogen donor molecules like isopropanol (B130326) or formic acid instead of H₂ gas, is another effective method for achieving selective reduction of the C=C bond. rsc.org

Interactive Table: Catalyst Selectivity in α,β-Unsaturated Aldehyde Hydrogenation

| Catalyst | Primary Selectivity | Typical Product from α,β-Unsaturated Aldehyde |

| Palladium (Pd) | C=C Hydrogenation | Saturated Aldehyde |

| Platinum (Pt) | C=C and C=O Hydrogenation | Mixture of Saturated Aldehyde, Unsaturated Alcohol, Saturated Alcohol |

| Ruthenium (Ru) | C=O Hydrogenation (tunable) | Unsaturated Alcohol (typically) |

| Rhodium (Rh) | C=C and C=O Hydrogenation | Mixture, highly dependent on ligands and conditions |

Reaction Kinetic Studies and Pathway Determinations

Kinetic studies provide quantitative insight into reaction rates, influencing factors, and the determination of reaction pathways.

Aldol Condensation Kinetics : The kinetics of aldol condensations are highly dependent on the catalyst and conditions.

For base-catalyzed cross-condensations, such as the one between a substituted benzaldehyde (B42025) and an aliphatic aldehyde, the kinetics can often be described by an Eley-Rideal model. In this model, the enolate of the aliphatic aldehyde is adsorbed onto the surface of a solid base catalyst and then reacts with the benzaldehyde from the bulk solution. researchgate.net The reaction rate is influenced by temperature, catalyst concentration, and reactant ratios. rsc.org

Hydrogenation Kinetics : The kinetics of the selective hydrogenation of α,β-unsaturated aldehydes are complex and depend heavily on the catalyst, solvent, hydrogen pressure, and temperature. acs.org For some systems, the rate-determining step has been identified as the dissociative chemisorption of H₂ on the catalyst surface. acs.org Kinetic modeling has demonstrated that the observed product selectivity (e.g., saturated aldehyde vs. unsaturated alcohol) is often under kinetic control, meaning the product that forms fastest is the one that predominates, rather than the most thermodynamically stable product. acs.org Detailed kinetic analysis allows for the fine-tuning of reaction conditions to maximize the yield of the desired saturated aldehyde, this compound.

Advanced Spectroscopic and Analytical Characterization of 2 4 Isopropylphenyl Propionaldehyde

Comprehensive Structural Elucidation Techniques

The precise molecular structure of 2-(4-Isopropylphenyl)propionaldehyde is determined through a combination of powerful spectroscopic methods. Each technique provides unique insights into the compound's atomic arrangement, connectivity, and functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure by mapping the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aldehydic proton (CHO) is highly characteristic, appearing significantly downfield in the 9.5-9.9 ppm region. pdx.edu The protons on the aromatic ring typically appear in the 6.0-9.5 ppm range. pdx.edu The methine proton of the isopropyl group and the methine proton adjacent to the carbonyl group will show distinct signals, while the methyl protons will appear further upfield.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift typically around 200 ppm. docbrown.infowisc.edu Carbons of the aromatic ring appear in the approximate range of 110-165 ppm. wisc.edu The carbons of the isopropyl and propionaldehyde (B47417) aliphatic portions will have shifts in the upfield region, generally below 60 ppm. docbrown.infoorganicchemistrydata.org

Predicted NMR Data for this compound The following data is predicted based on standard chemical shift values and may vary from experimental results.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 9.9 | Doublet |

| Aromatic H's | 7.1 - 7.4 | Multiplet |

| CH (alpha to C=O) | 3.5 - 3.8 | Quartet |

| CH (isopropyl) | 2.8 - 3.1 | Septet |

| CH₃ (alpha to C=O) | 1.3 - 1.5 | Doublet |

| CH₃ (isopropyl) | 1.2 - 1.3 | Doublet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 200 - 205 |

| Aromatic C (quaternary, attached to isopropyl) | 148 - 152 |

| Aromatic C (quaternary, attached to propionaldehyde) | 138 - 142 |

| Aromatic CH's | 126 - 130 |

| CH (alpha to C=O) | 45 - 55 |

| CH (isopropyl) | 33 - 37 |

| CH₃ (isopropyl) | 22 - 25 |

Mass Spectrometry (GC-MS, HRMS) for Identification and Purity

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture, ensuring purity.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. A 5% phenyl methyl siloxane column is often suitable for this type of analysis. nih.govmdpi.com The resulting mass spectrum displays the molecular ion peak [M]⁺ and various fragment ions, which create a unique fingerprint for the compound. For this compound (MW = 176.25 g/mol ), the molecular ion peak would be observed at an m/z of 176. nih.govnih.gov The fragmentation pattern is key to confirming the structure. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four decimal places or better, which allows for the determination of the elemental formula. openagrar.denih.gov The exact mass of this compound is 176.120115130 Da. nih.govnih.gov This precision helps to distinguish it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to further aid in identification in advanced MS techniques. uni.lu

Expected Mass Spectrometry Fragmentation Data

| m/z | Ion Formula | Description |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 147 | [C₁₁H₁₅]⁺ | Loss of CHO group (-29 Da) |

| 133 | [C₁₀H₁₃]⁺ | Loss of C₃H₃O fragment or subsequent fragmentation |

| 105 | [C₈H₉]⁺ | Isopropyltropylium ion or related fragment |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. purdue.edu

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm its structure:

Aldehyde Group: A strong, sharp C=O stretching band appears around 1730 cm⁻¹. libretexts.org Two distinct, weaker C-H stretching bands for the aldehydic proton are expected near 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org The presence of both the C=O stretch and these two C-H stretches is strong evidence for an aldehyde. libretexts.org

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed as a series of absorptions above 3000 cm⁻¹. libretexts.org

Alkyl Groups: C-H stretching from the isopropyl and methyl groups will produce strong bands in the 2960-2850 cm⁻¹ range. libretexts.org

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde | C=O Stretch | 1730 - 1705 | Strong |

| Alkyl (sp³) | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak to Medium |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophores in this compound—the phenyl ring and the carbonyl group—are responsible for its UV absorption. Aromatic compounds typically exhibit a strong absorption band around 200-210 nm (the E-band) and a weaker, more structured band between 250-270 nm (the B-band). The presence of the aldehyde group, which acts as an auxochrome, can cause shifts in these absorption maxima (λ_max) and increase their intensity.

Chromatographic Separation and Analysis Methods

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for its quantitative analysis.

Gas Chromatography (GC): Given its volatility, GC is the premier method for the analysis of this compound. nist.gov The compound is passed through a heated capillary column, and its retention time—the time it takes to travel through the column—is a characteristic identifier. The area under the corresponding peak in the chromatogram is proportional to its concentration. GC is frequently coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) for simultaneous separation and detection. nih.govsrce.hr

High-Performance Liquid Chromatography (HPLC): While less common for this specific volatile aldehyde, HPLC can also be employed for analysis. To improve detection and retention on a reversed-phase column, the aldehyde is often derivatized first. A common derivatizing agent is 2,4-Dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone that is highly responsive to UV detection. nih.gov This approach is widely used for the analysis of carbonyl compounds in various matrices. nih.gov

Gas Chromatography for Purity and Mixture Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for assessing the purity of this compound and quantifying it within complex matrices. dtic.mil The method's high resolution and sensitivity make it ideal for separating volatile and semi-volatile compounds.

Research has demonstrated the utility of GC-MS for the analysis of analogous compounds and complex mixtures containing aldehydes. srce.hrnih.gov A common approach involves using a low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nih.gov This type of column is well-suited for analyzing a broad range of substances and offers good thermal stability, which is necessary for the temperature programming required to elute the analytes. nih.gov

In a typical analysis, the GC oven temperature is programmed to start at a lower temperature, for instance, 70°C, and gradually increased to a high temperature, such as 280°C. nih.gov This temperature gradient ensures the efficient separation of compounds with different boiling points, from volatile impurities to the main analyte. srce.hr The separated compounds are then introduced into a mass spectrometer, which provides mass-to-charge ratio data that aids in structural elucidation and definitive identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and specificity for the target analyte. srce.hr this compound itself has been used as an internal standard in validated GC-MS methods for analyzing other substances, confirming its suitability for such applications. nih.gov

Validation studies for GC-MS methods typically demonstrate excellent linearity (with correlation coefficients, R², ≥ 0.998) and accuracy, with recoveries often falling within the 80–120% range. srce.hr The precision of these methods is also high, with relative standard deviations (RSDs) for intra-day and inter-day measurements generally below 15%. srce.hr

Table 1: Representative GC-MS Parameters for Aldehyde Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, RXi-5-Sil MS), 30 m x 0.25 mm, 0.25 µm film thickness | nih.govnih.govmdpi.com |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) | nih.gov |

| Oven Program | Initial: 70°C, hold 1 min; Ramp: 10°C/min to 180°C, then 15°C/min to 280°C, hold 8 min | nih.gov |

| Injector Temperature | 250°C | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Ion Source Temperature | 280°C | nih.gov |

| Quantification | Internal Standard Method | nih.gov |

High-Performance Liquid Chromatography for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile and widely used method for the separation and quantification of this compound, especially in cosmetic and scented products. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. nih.govmdpi.com

A typical RP-HPLC method utilizes an octadecyl silica (B1680970) (C18) column to separate the analyte from other components in the sample matrix. nih.govmdpi.com The separation is achieved by using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and water. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of compounds with varying polarities within a reasonable analysis time. nih.gov Detection is commonly performed using an ultraviolet (UV) or diode array detector (DAD), with monitoring at multiple wavelengths (e.g., 210, 254, and 280 nm) to ensure optimal detection for all compounds of interest. nih.gov

For aldehydes, which may lack a strong chromophore, a derivatization step can be introduced to enhance detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative. lawdata.com.twresearchgate.net These derivatives exhibit strong absorption in the UV-visible region, typically around 360 nm, allowing for quantification at very low levels. lawdata.com.tw The detection limits for this approach can be as low as a few micrograms per liter (µg/L). researchgate.net

Validated HPLC methods for similar analytes demonstrate excellent linearity, with correlation coefficients (r²) consistently greater than 0.99, along with high accuracy and precision. nih.gov The specificity of the method ensures that the analyte peak is well-resolved from potential interferences. nih.gov

Table 2: Typical HPLC Conditions for Aldehyde Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | nih.gov |

| Detector | UV/Diode Array Detector (DAD) | nih.gov |

| Detection Wavelength | 210, 254, 280 nm (direct); ~360 nm (with DNPH derivatization) | nih.govlawdata.com.tw |

| Column Temperature | Ambient or controlled (e.g., 40°C) | nih.govgoogle.com |

| Validation | Linearity (r² > 0.99), good accuracy and precision | nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. gcms.cz Since enantiomers can have different biological and sensory properties, determining the enantiomeric purity is crucial. Chiral chromatography, using either GC or HPLC, is the definitive method for separating and quantifying these enantiomers.

The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). ceon.rs These phases are composed of a single enantiomer of a chiral selector that is immobilized onto a support, typically silica gel. ceon.rs The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different energies and thus different retention times on the column. ceon.rs

For chiral HPLC, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used. mdpi.com A screening process is often necessary to identify the optimal combination of chiral column and mobile phase. mdpi.com For instance, columns like Lux Amylose-2 or Chiralpak AD-H have proven effective for separating a wide range of enantiomers. mdpi.comnih.govresearchgate.net The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol or ethanol (B145695), is a critical parameter that is fine-tuned to achieve baseline resolution. nih.govresearchgate.net Temperature also plays a significant role; adjusting the column temperature can improve resolution and, in some cases, even reverse the elution order of the enantiomers. mdpi.com A successful separation is typically characterized by a resolution factor (Rs) greater than 1.5, indicating baseline separation between the two enantiomer peaks. researchgate.net

Chiral GC is another option, often employing cyclodextrin-based stationary phases. gcms.cz Derivatized cyclodextrins are added to standard GC liquid phases to create a chiral environment capable of resolving enantiomers. gcms.cz

Table 3: Parameters for Chiral HPLC Method Development

| Parameter | Typical Selection/Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose, Cellulose derivatives like Chiralpak AD-H) | nih.govresearchgate.net |

| Mode | Normal Phase | nih.gov |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) or n-Hexane / Ethanol | ceon.rsresearchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Temperature | Controlled (e.g., 20°C - 40°C), optimized for best resolution | mdpi.comnih.gov |

| Detection | UV Detector (e.g., 260 nm) | researchgate.net |

| Goal | Baseline separation of enantiomers (Resolution > 1.5) | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 4 Isopropylphenyl Propionaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the molecular properties of organic compounds. These methods allow for a detailed understanding of the electronic environment and its influence on spectroscopic and structural parameters.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method that has revolutionized the study of molecular systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(4-isopropylphenyl)propionaldehyde.

DFT calculations can be employed to determine a variety of electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its electronic excitation properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) would be a standard approach to investigate its electronic structure. acs.org Such calculations would reveal the electron-donating or -withdrawing nature of the isopropylphenyl group and its effect on the reactivity of the aldehyde functional group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation and characterization of compounds.